molecular formula C19H27ClO2 B1462122 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one CAS No. 847674-32-2

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

Cat. No.: B1462122
CAS No.: 847674-32-2
M. Wt: 322.9 g/mol
InChI Key: LIWCKYLNPCEAMM-QXROXWLYSA-N
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Description

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, also known as Clostebol, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is characterized by the presence of a chlorine atom at the 6alpha position and a hydroxyl group at the 17beta position. This compound is known for its anabolic properties, which promote muscle growth and strength, while exhibiting relatively low androgenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one typically involves the chlorination of testosterone or its derivatives. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the 6alpha position. The reaction is carried out under controlled conditions to ensure selective chlorination without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound often employs microbial biotransformation processes. Microorganisms such as Mycobacterium species are used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding testosterone or its derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 17-keto derivatives.

    Reduction: Testosterone or its analogs.

    Substitution: Various substituted steroids depending on the nucleophile used.

Scientific Research Applications

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The presence of the chlorine atom at the 6alpha position enhances the anabolic effects while reducing androgenic activity, making it a potent anabolic agent with fewer side effects compared to testosterone .

Comparison with Similar Compounds

Similar Compounds

    Testosterone: The parent compound from which 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one is derived.

    Nandrolone: Another anabolic steroid with similar anabolic effects but different structural modifications.

    Methenolone: Known for its mild anabolic effects and low androgenic activity.

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 6alpha position, which enhances its anabolic properties while minimizing androgenic effects. This structural modification makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-6-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWCKYLNPCEAMM-QXROXWLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345674
Record name 6alpha-Chloro testosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847674-32-2
Record name 6alpha-Chloro testosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 2
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
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6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 4
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 5
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 6
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

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